molecular formula C15H18N2O2S B13362787 2,3,4,5-tetramethyl-N-(3-pyridinyl)benzenesulfonamide

2,3,4,5-tetramethyl-N-(3-pyridinyl)benzenesulfonamide

Cat. No.: B13362787
M. Wt: 290.4 g/mol
InChI Key: RRVLWDBGSCTKES-UHFFFAOYSA-N
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Description

2,3,4,5-tetramethyl-N-(3-pyridinyl)benzenesulfonamide is a sulfonamide compound characterized by the presence of a benzenesulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetramethyl-N-(3-pyridinyl)benzenesulfonamide typically involves the reaction of 2,3,4,5-tetramethylbenzenesulfonyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetramethyl-N-(3-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

2,3,4,5-tetramethyl-N-(3-pyridinyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetramethyl-N-(3-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

2,3,4,5-tetramethyl-N-(3-pyridinyl)benzenesulfonamide can be compared with other sulfonamide compounds, such as:

    2,3,4-trimethyl-N-(3-pyridinyl)benzenesulfonamide: Similar structure but with one less methyl group, which may affect its reactivity and binding affinity.

    2,3,5,6-tetramethyl-N-(3-pyridinyl)benzenesulfonamide: Different methyl group positions, potentially leading to variations in steric hindrance and electronic properties.

    N-(tert-butyl)-4-(5-(pyridin-2-ylamino)quinolin-3-yl)benzenesulfonamide: Contains a quinoline moiety, which may confer different biological activities and binding properties.

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

2,3,4,5-tetramethyl-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C15H18N2O2S/c1-10-8-15(13(4)12(3)11(10)2)20(18,19)17-14-6-5-7-16-9-14/h5-9,17H,1-4H3

InChI Key

RRVLWDBGSCTKES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NC2=CN=CC=C2

Origin of Product

United States

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